2-(4-Cyano-2-ethoxyphenoxy)acetic acid
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Overview
Description
2-(4-Cyano-2-ethoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is characterized by the presence of a cyano group, an ethoxy group, and a phenoxyacetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Cyano-2-ethoxyphenoxy)acetic acid typically involves the reaction of 4-cyano-2-ethoxyphenol with chloroacetic acid under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Cyano-2-ethoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ethoxy groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
Scientific Research Applications
2-(4-Cyano-2-ethoxyphenoxy)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Cyano-2-ethoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
2-(4-Cyano-2-ethoxyphenoxy)acetic acid can be compared with other similar compounds, such as:
2-(4-Cyano-2-methoxyphenoxy)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical reactivity and biological activity.
2-(4-Cyano-2-hydroxyphenoxy)acetic acid: Contains a hydroxy group, which can form hydrogen bonds and affect the compound’s solubility and interaction with biological targets.
2-(4-Cyano-2-chlorophenoxy)acetic acid: The presence of a chloro group can enhance the compound’s electrophilicity and reactivity in substitution reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4-cyano-2-ethoxyphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-5H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYZBSJPALPIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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